4-Cyanobenzyl acetate

Catalog No.
S3630326
CAS No.
21388-95-4
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzyl acetate

CAS Number

21388-95-4

Product Name

4-Cyanobenzyl acetate

IUPAC Name

(4-cyanophenyl)methyl acetate

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3

InChI Key

GNYSLHQZULGATB-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=C(C=C1)C#N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C#N

4-Cyanobenzyl acetate, also known as 4-acetoxybenzonitrile, is an organic compound with the molecular formula C₉H₇NO₂. It features a cyano group (-CN) attached to a phenyl ring that is further substituted with an acetate group (-OCOCH₃). This compound is primarily utilized as an intermediate in organic synthesis and finds applications across various fields, including pharmaceuticals and materials science. The presence of both cyano and acetate groups imparts unique reactivity patterns, making it a versatile compound for further chemical transformations.

Currently, there is no documented research on the specific mechanism of action of 4-cyanobenzyl acetate. As mentioned earlier, its significance lies in its potential as an intermediate for synthesizing biologically active compounds.

  • The cyano group can be mildly toxic if ingested or inhaled.
  • The aromatic ring may cause skin irritation.
  • Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

  • Hydrolysis: The ester group can be hydrolyzed to yield 4-cyanophenol and acetic acid under acidic or basic conditions.
  • Substitution: The cyano group can engage in nucleophilic substitution reactions, resulting in various derivatives depending on the nucleophile used.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

These reactions are significant for synthesizing related compounds and exploring the compound's reactivity in organic chemistry .

The biological activity of 4-cyanobenzyl acetate is not extensively documented, but it may influence cellular functions. Potential effects could include alterations in cell signaling pathways, gene expression, and cellular metabolism. Future studies are necessary to elucidate its cellular effects and possible toxicological profiles at varying concentrations.

4-Cyanobenzyl acetate can be synthesized through several methods:

  • Acetylation of 4-Cyanophenol: This common method involves reacting 4-cyanophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, yielding 4-cyanobenzyl acetate as the primary product.
  • Industrial Production: In industrial settings, similar acetylation reactions are scaled up using continuous flow reactors to enhance efficiency and yield. Purification methods like recrystallization or distillation are employed to achieve high purity levels .

4-Cyanobenzyl acetate serves multiple purposes:

  • Intermediate in Organic Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: Its unique properties make it suitable for developing new materials with specific functionalities.

The versatility of this compound allows it to be a key player in various synthetic pathways.

Several compounds share structural similarities with 4-cyanobenzyl acetate:

Compound NameKey FeaturesUnique Aspects
4-CyanophenolLacks the acetate group; more reactive towards nucleophiles due to the hydroxyl group.Hydroxyl group increases nucleophilicity.
4-Aminophenyl AcetateContains an amine group instead of a cyano group.Exhibits different reactivity patterns.
4-Fluorophenyl AcetateSubstituted with a fluorine atom instead of a cyano group.Fluorine affects electronic properties and reactivity.

The uniqueness of 4-cyanobenzyl acetate lies in its dual functionality, combining both cyano and acetate groups, which allows for diverse chemical transformations not readily achievable with the other compounds listed .

XLogP3

1.7

Wikipedia

4-Cyanobenzyl acetate

Dates

Modify: 2023-08-20

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